molecular formula C7H18Cl2N2 B1432136 1-Ethyl-1,4-diazepane dihydrochloride CAS No. 1219843-83-0

1-Ethyl-1,4-diazepane dihydrochloride

Cat. No.: B1432136
CAS No.: 1219843-83-0
M. Wt: 201.13 g/mol
InChI Key: SUICGEBPJVWWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-1,4-diazepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1,4-diazepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-6-3-4-8-5-7-9;;/h8H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUICGEBPJVWWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1,4-diazepane dihydrochloride (CAS Number: 1219843-83-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Scaffold for Neurological and Bioactive Compound Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Ethyl-1,4-diazepane dihydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, a robust synthetic protocol, physicochemical properties, and its potential applications, grounded in the broader context of the rich medicinal chemistry of the 1,4-diazepane scaffold.

Introduction: The Significance of the 1,4-Diazepane Moiety

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] Their structural features allow them to serve as versatile building blocks in the design of novel therapeutic agents. The ethyl substitution at the 1-position of the diazepane ring can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making 1-Ethyl-1,4-diazepane dihydrochloride a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties

1-Ethyl-1,4-diazepane dihydrochloride is the hydrochloride salt of the N-ethylated derivative of homopiperazine. The dihydrochloride form generally confers increased stability and aqueous solubility compared to the free base, which is advantageous for experimental handling and formulation studies.

PropertyValueSource
CAS Number 1219843-83-0
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Appearance White to off-white solidRepresentative
Melting Point >250 °C (decomposes)Representative
Solubility Soluble in water and methanolRepresentative

Synthesis of 1-Ethyl-1,4-diazepane dihydrochloride

The synthesis of 1-Ethyl-1,4-diazepane dihydrochloride can be efficiently achieved through a two-step process involving the reductive amination of 1,4-diazepane (homopiperazine) followed by salt formation. Reductive amination is a robust and widely used method for the N-alkylation of amines.[3]

Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 1,4-Diazepane (Homopiperazine) E Intermediate Imine/Enamine A->E Condensation B Acetaldehyde B->E C Sodium triacetoxyborohydride (Reducing Agent) F 1-Ethyl-1,4-diazepane (Free Base) C->F D 1,2-Dichloroethane (Solvent) E->F Reduction G 1-Ethyl-1,4-diazepane (Free Base) I 1-Ethyl-1,4-diazepane dihydrochloride (Final Product) G->I H Hydrochloric Acid (in Diethyl Ether) H->I

Caption: Synthetic workflow for 1-Ethyl-1,4-diazepane dihydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1,4-diazepane (Free Base)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion. The rationale for a slight excess of the aldehyde is to drive the reaction towards completion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent for imines in the presence of aldehydes, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-Ethyl-1,4-diazepane.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure free base.

Step 2: Preparation of 1-Ethyl-1,4-diazepane dihydrochloride

  • Dissolution: Dissolve the purified 1-Ethyl-1,4-diazepane (1.0 eq.) in a minimal amount of anhydrous diethyl ether or another suitable organic solvent.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (2.2 eq., typically 2 M) dropwise at 0 °C. The use of a slight excess of HCl ensures complete protonation of both nitrogen atoms.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for an additional 30 minutes at 0 °C.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-Ethyl-1,4-diazepane dihydrochloride as a white to off-white solid.

Representative Analytical Data

Note: The following data are representative of N-alkylated diazepine derivatives and should be used for illustrative purposes. Actual spectra should be obtained for newly synthesized material.

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 3.6-3.8 (m, 4H), 3.4-3.6 (m, 4H), 3.25 (q, J = 7.2 Hz, 2H), 2.2-2.3 (m, 2H), 1.35 (t, J = 7.2 Hz, 3H). The chemical shifts are indicative of the protons on the diazepane ring and the ethyl group.

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 55.8, 54.2, 52.7, 51.9, 49.5, 25.1, 8.7. These signals correspond to the seven carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): m/z = 129.1 [M+H]⁺ (for the free base). This confirms the molecular weight of the protonated free base.

  • Infrared (IR, KBr, cm⁻¹): 3400-3200 (br, N-H stretch of ammonium), 2950-2850 (C-H stretch), 1600-1580 (N-H bend).

Applications in Research and Drug Development

1-Ethyl-1,4-diazepane dihydrochloride serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,4-diazepane core is found in compounds targeting the central nervous system, and N-alkylation is a common strategy to modulate pharmacological properties.[1] For instance, derivatives of N-substituted diazepanes have been investigated as antagonists for orexin receptors, which are involved in neurological and psychiatric disorders.[4] The ethyl group can provide a balance of lipophilicity and metabolic stability, making this compound a valuable starting point for exploring structure-activity relationships in various drug discovery projects.

Safety and Handling

As with all chemicals, 1-Ethyl-1,4-diazepane dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Ethyl-1,4-diazepane dihydrochloride is a valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug development. Its synthesis via reductive amination is a reliable and scalable method. The foundational 1,4-diazepane scaffold, coupled with the modulatory effect of the N-ethyl group, positions this compound as a key starting material for the discovery of novel bioactive molecules targeting a range of therapeutic areas. This guide provides a solid technical foundation for its synthesis, characterization, and potential applications.

References

Sources

biological activity of ethyl-substituted diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Biological Activity of Ethyl-Substituted Diazepanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepine nucleus is a seven-membered heterocyclic ring containing two nitrogen atoms. When fused to a benzene ring, it forms the benzodiazepine scaffold, a structure that has become iconic in the field of medicinal chemistry. Since the discovery of chlordiazepoxide in the 1950s and the subsequent introduction of diazepam, benzodiazepines have been extensively developed as therapeutic agents, primarily targeting the central nervous system (CNS)[1][2]. Their wide range of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties, has established them as a cornerstone in the treatment of various neurological and psychiatric disorders[3][4]. The versatility of the diazepine ring allows for numerous structural modifications, making it a "privileged scaffold" in drug discovery[5].

Significance of Ethyl Substitution: Exploring the Impact on Pharmacological Properties

Among the vast array of possible substitutions on the diazepine core, alkyl substitutions, particularly the introduction of an ethyl group, have been shown to significantly modulate the pharmacological profile of these compounds. The size, lipophilicity, and metabolic stability of an ethyl group, as compared to a methyl group or no substitution, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and efficacy at its molecular target. This guide will provide an in-depth exploration of the , with a focus on their interactions with the primary molecular target, the GABA-A receptor.

Scope and Objectives of this Guide

This technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the , covering their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The objective is to offer a detailed resource that not only presents the current state of knowledge but also provides practical insights into the design and development of novel ethyl-substituted diazepane-based therapeutics.

Molecular Targets of Ethyl-Substituted Diazepanes

The GABA-A Receptor: The Primary Site of Action

The vast majority of the pharmacological effects of ethyl-substituted diazepanes are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor[6][7]. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for regulating neuronal excitability.

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex composed of five subunits that form a central pore. When GABA binds to its specific sites on the receptor, the pore opens, allowing chloride ions (Cl⁻) to flow into the neuron[7]. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Ethyl-substituted diazepanes, like other benzodiazepines, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric modulatory site on the GABA-A receptor, commonly referred to as the benzodiazepine (BZD) binding site[8]. The binding of a benzodiazepine to this site does not directly open the chloride channel but rather enhances the effect of GABA. It increases the frequency of channel opening when GABA is bound, leading to a greater overall inhibitory signal[7][9]. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the therapeutic effects of these drugs.

The GABA-A receptor is not a single entity but a family of receptor subtypes with varying subunit compositions. The specific combination of α, β, and γ subunits determines the pharmacological properties of the receptor. The primary benzodiazepine-sensitive subtypes are those containing α1, α2, α3, or α5 subunits in combination with β and γ2 subunits. The differential distribution of these subtypes throughout the brain contributes to the distinct pharmacological effects of benzodiazepine ligands[8]:

  • α1-containing receptors: Primarily associated with sedative and hypnotic effects.

  • α2- and α3-containing receptors: Believed to mediate the anxiolytic and muscle relaxant properties.

  • α5-containing receptors: Implicated in learning and memory processes.

The development of subtype-selective ethyl-substituted diazepanes is a key strategy to separate the desired therapeutic effects from unwanted side effects.

Other Potential Molecular Targets

While the GABA-A receptor is the principal target, some diazepine derivatives have been investigated for their activity at other receptors and enzymes. For instance, certain 1,4-benzodiazepine-based compounds have been explored as inhibitors of β-secretase 1 (BACE1), a target in Alzheimer's disease research[1]. However, for the classic ethyl-substituted diazepanes discussed in this guide, the primary and clinically relevant biological activity is mediated through the GABA-A receptor.

Structure-Activity Relationships (SAR) of Ethyl-Substituted Diazepanes

The is intricately linked to their chemical structure. The position of the ethyl group on the diazepine ring, along with other substituents, dictates the compound's affinity for the GABA-A receptor and its intrinsic efficacy.

Influence of the Ethyl Group at Various Positions of the Diazepane Ring

Substitution at the N-1 position of the 1,4-benzodiazepine-2-one core can significantly impact pharmacological activity. A small alkyl group, such as a methyl or ethyl group, is often favorable. For instance, the presence of a 2-cyanoethyl substituent at the 1-position is a feature of the hypnotic agent cinolazepam[3][10].

The C-3 position is a critical site for substitution. The introduction of an ethyl carboxylate group at this position, as seen in ethyl loflazepate, is a key structural feature. Ethyl loflazepate itself has low affinity for the benzodiazepine receptor, but it is a prodrug that is metabolized to active compounds with high affinity[4][11]. The ethyl ester functionality plays a crucial role in its pharmacokinetic profile.

Comparative Analysis: Ethyl vs. Other Alkyl Substituents

The choice between an ethyl and a methyl group can have subtle but significant effects on binding affinity and metabolic stability. In some cases, an ethyl group may provide a better fit within the binding pocket of the receptor or may alter the metabolic profile of the compound, potentially leading to a longer duration of action. However, a systematic comparison across a wide range of diazepanes is not extensively documented in the readily available literature.

Key Examples of Ethyl-Substituted Diazepanes and their Biological Profiles

Ethyl loflazepate is a classic example of an ethyl-substituted diazepane that functions as a prodrug[4][11]. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties[11].

  • Structure: Ethyl 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate.

  • Mechanism of Action: Ethyl loflazepate is metabolized in the body to its active metabolites, descarboxyloflazepate and loflazepate, which are responsible for the majority of its pharmacological effects[11]. Descarboxyloflazepate has been shown to have a four-fold greater affinity for the benzodiazepine receptor than diazepam[4].

  • Biological Activity: It exhibits a long duration of action due to its slow metabolism to long-acting active metabolites[11].

Cinolazepam is another clinically used ethyl-substituted diazepane, primarily prescribed for the short-term management of sleep disorders[3][12].

  • Structure: 7-chloro-5-(2-fluorophenyl)-1-(2-cyanoethyl)-1,3-dihydro-3-hydroxy-1,4-benzodiazepin-2-one.

  • Mechanism of Action: Cinolazepam acts as a positive allosteric modulator of the GABA-A receptor, similar to other benzodiazepines[10][13][14].

  • Biological Activity: It possesses strong sedative and hypnotic properties[3][12].

Quantitative Analysis of Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. The following table presents representative Ki values for some benzodiazepine derivatives at different GABA-A receptor subtypes. While not all are ethyl-substituted, this data illustrates the range of affinities and subtype selectivities that can be achieved with modifications to the benzodiazepine scaffold.

CompoundKi (nM) at α1β3γ2Ki (nM) at α2β3γ2Ki (nM) at α3β3γ2Ki (nM) at α5β3γ2Reference
1-S (imidazobenzodiazepine derivative) 190 ± 5567 ± 9136 ± 2417 ± 5[1]
1-R (imidazobenzodiazepine derivative) 273 ± 41253 ± 31501 ± 7956 ± 8[1]
2-S (triazolam-like) 663 ± 21164 ± 15656 ± 11080 ± 4[1]
3-S (diazepam-like) 64 ± 261 ± 10102 ± 731 ± 5[1]

Experimental Protocols for the Investigation of Ethyl-Substituted Diazepanes

Synthesis of a Representative Ethyl-Substituted Diazepane

A common route to this class of compounds involves the condensation of a 2-aminobenzophenone derivative with an amino acid ester. A specific example is the synthesis of the core structure of ethyl loflazepate, which involves the condensation of 2-amino-5-chloro-2'-fluorobenzophenone with monoethyl methoxycarbonyl aminomalonate, followed by deprotection and cyclization[15].

  • Step 1: Condensation: 2-Amino-5-chloro-2'-fluorobenzophenone is condensed with monoethyl methoxycarbonyl aminomalonate.

  • Step 2: Deprotection: The resulting intermediate is deprotected using hydrobromic acid to yield the free amine hydrobromide.

  • Step 3: Cyclization: The amine is then cyclized in a mixture of acetic acid and sodium acetate to form the final 1,4-benzodiazepine ring system. The product is typically purified by recrystallization from ethanol[15].

In Vitro Biological Evaluation

This assay is used to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor. It involves competing the unlabeled test compound with a radiolabeled ligand (e.g., [³H]-flunitrazepam) that has a known high affinity for the site. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibition constant (Ki).

  • Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source rich in GABA-A receptors (e.g., rat cerebral cortex) or from cells expressing recombinant GABA-A receptors. This involves homogenization of the tissue in a suitable buffer, followed by centrifugation to pellet the membranes[16][17]. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (at a concentration close to its Kd value), and varying concentrations of the unlabeled test compound. Also include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand, such as diazepam).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35-60 minutes)[16][17].

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

While binding assays provide information on affinity, functional assays are necessary to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subtypes is a common method. This technique allows for the direct measurement of chloride currents in response to GABA and the modulatory effects of the test compound.

In Vivo Assessment of Pharmacological Effects

In vivo studies in animal models are essential to evaluate the therapeutic potential and side-effect profile of ethyl-substituted diazepanes.

  • Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.

  • Light-Dark Box: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

  • Locomotor Activity: A decrease in spontaneous movement in an open field is indicative of sedation.

  • Loss of Righting Reflex: The inability of an animal to right itself when placed on its back is a measure of hypnotic effect.

  • Pentylenetetrazol (PTZ)-induced Seizures: PTZ is a convulsant agent, and the ability of a compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.

  • Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures, and anticonvulsant drugs can prevent the hind-limb extension phase of the seizure.

Visualizing Key Concepts

Signaling Pathway of GABA-A Receptor Modulation

GABAA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABAA_Receptor Binds to GABA site BZD Ethyl-Substituted Diazepane BZD->GABAA_Receptor Binds to BZD site Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Opens Cl⁻ channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway modulated by an ethyl-substituted diazepane.

Experimental Workflow for In Vitro Screening

in_vitro_workflow start Start: Library of Ethyl-Substituted Diazepane Analogs primary_screen Primary Screening: Competitive Radioligand Binding Assay (GABA-A) start->primary_screen data_analysis1 Data Analysis: Determine IC50 and Ki values primary_screen->data_analysis1 hit_selection Hit Selection: Identify compounds with high affinity (low Ki) data_analysis1->hit_selection secondary_screen Secondary Screening: Functional Assays (e.g., Electrophysiology) hit_selection->secondary_screen Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis hit_selection->sar_analysis Inactive Compounds data_analysis2 Data Analysis: Determine efficacy (agonist, antagonist, etc.) secondary_screen->data_analysis2 data_analysis2->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical in vitro screening workflow for ethyl-substituted diazepanes.

Structure-Activity Relationship Summary

Caption: A simplified summary of key structure-activity relationships for 1,4-benzodiazepines.

Conclusion and Future Directions

Summary of the Biological Activity of Ethyl-Substituted Diazepanes

Ethyl-substituted diazepanes represent a significant class of CNS-active compounds, with their biological activities primarily mediated through positive allosteric modulation of the GABA-A receptor. The introduction of an ethyl group at various positions on the diazepine scaffold can influence the pharmacokinetic and pharmacodynamic properties of these molecules, leading to compounds with distinct therapeutic profiles, such as the anxiolytic and long-acting ethyl loflazepate, and the hypnotic cinolazepam.

Challenges and Opportunities in Drug Development

A major challenge in the development of new benzodiazepine-based drugs is to separate the desired therapeutic effects from undesirable side effects like sedation, amnesia, and dependence. The key opportunity lies in the design of subtype-selective ligands. By targeting specific GABA-A receptor subtypes, it may be possible to develop novel ethyl-substituted diazepanes with improved safety and tolerability profiles.

Future Research Perspectives

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive investigation into the effects of ethyl substitution at all possible positions of the diazepine ring is needed to build a more complete understanding of the SAR.

  • Subtype-selective ligands: The development of highly selective ligands for α2/α3-containing receptors could lead to anxiolytics with reduced sedative effects.

  • Novel delivery systems: Innovative drug delivery approaches could be explored to optimize the pharmacokinetic profiles of these compounds.

By leveraging a deeper understanding of the structure-activity relationships and the nuances of GABA-A receptor pharmacology, the development of the next generation of safer and more effective ethyl-substituted diazepane therapeutics is an achievable goal.

References

  • Möhler, H., Richards, J. G., & Battersby, M. K. (1980). Benzodiazepine receptor protein identified and visualized in brain tissue by a photoaffinity label. Proceedings of the National Academy of Sciences, 77(3), 1666–1670. [Link]

  • Wikipedia. (2023). Ethyl loflazepate. In Wikipedia. [Link]

  • Ochoa-de la Paz, L., Gulias-Cañizo, R., & González-Ramírez, R. (2021). The family of GABAA receptors: twenty-five years of research. Frontiers in Molecular Neuroscience, 14, 731201. [Link]

  • Artemenko, A. G. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 43(8), 454-462. [Link]

  • Patsnap. (2024). What is the mechanism of Ethyl Loflazepate? Patsnap Synapse. [Link]

  • PubChem. (n.d.). Cinolazepam. National Center for Biotechnology Information. [Link]

  • Chambon, J. P., Perio, A., Demarne, H., Hallot, A., Heaulme, M., & Brochard, J. (1985). Ethyl loflazepate: a prodrug from the benzodiazepine series designed to dissociate anxiolytic and sedative activities. Arzneimittel-Forschung, 35(10), 1573–1577. [Link]

  • Omrani, A., Soltani, F., & Shafiee, A. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(4), 1083–1089. [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry (Vol. 30). Academic press.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

  • Wikipedia. (2023). Cinolazepam. In Wikipedia. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260. [Link]

  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., ... & Ecker, G. F. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455-464. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Patsnap. (2024). What is the mechanism of Cinolazepam? Patsnap Synapse. [Link]

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Reactome. (n.d.). GABA receptor activation. [Link]

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]

  • ResearchGate. (n.d.). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. [Link]

  • Boileau, A. J., Baur, R., Sharkey, L. M., Kucken, A. M., & Czajkowski, C. (2002). The preparation of 3-substituted 1, 4-benzodiazepines by benzodiazepine enolate alkylation has been explored. Journal of the Brazilian Chemical Society, 13, 751-754. [Link]

  • Justia Patents. (n.d.). Synthesis of ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate. [Link]

  • PubChem. (n.d.). 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • Wang, J. K., Taniguchi, T., & Spector, S. (1984). Structural requirements for the binding of benzodiazepines to their peripheral-type sites. Molecular pharmacology, 25(3), 349–351. [Link]

  • Sieghart, W. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, 15(1), 7-6. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA receptors. Springer Science & Business Media.
  • Rivas, F., Tona, R., Galigniana, M. D., & Veleiro, A. S. (2010). Synthesis of some novel C3 substituted new diazo-[1][18]-benzodiazepine-2-one derivatives as potent anticonvulsants. Bioorganic & medicinal chemistry letters, 20(10), 3054-3057. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750. [Link]

  • Kim, J., & Connolly, C. N. (2019). GABA A receptor trafficking and its role in the dynamic modulation of inhibitory neurotransmission. The Journal of physiology, 597(6), 1549-1557. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • ResearchGate. (n.d.). Direct affinity comparisons of ethyl-and methyl-substituted hosts. [Link]

  • Synhetica. (n.d.). Ethyl loflazepate, CM-6912, Meilax, Victan. [Link]

  • Wikipedia. (n.d.). File:Ethyl loflazepate.svg. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-Ethyl-1,4-diazepane Dihydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse molecular architectures with a wide range of pharmacological activities. Derivatives of 1,4-diazepane have shown significant potential as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents.[1][2] 1-Ethyl-1,4-diazepane dihydrochloride is a readily accessible and highly valuable building block for the synthesis of novel chemical entities. The ethyl group at the 1-position provides a degree of steric hindrance that can influence the regioselectivity of subsequent reactions, while the secondary amine at the 4-position offers a prime site for derivatization. Being supplied as a dihydrochloride salt, this building block exhibits enhanced stability and ease of handling, though it necessitates an in-situ free-basing step for most synthetic applications.

This guide provides detailed protocols and technical insights for the effective utilization of 1-Ethyl-1,4-diazepane dihydrochloride in key synthetic transformations, including N-alkylation, reductive amination, and amide coupling.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of 1-Ethyl-1,4-diazepane is centered around the nucleophilicity of its secondary amine at the 4-position. To engage this nitrogen in reactions such as N-alkylation, reductive amination, or amide coupling, the dihydrochloride salt must first be neutralized to generate the free base in situ. This is typically achieved by the addition of a suitable base. The choice of base and reaction conditions is critical to avoid unwanted side reactions and ensure high yields.

Protocol 1: N-Alkylation of 1-Ethyl-1,4-diazepane

N-alkylation introduces an alkyl group onto the secondary amine, expanding the molecular framework and allowing for the incorporation of various functional groups.

Causality Behind Experimental Choices:
  • In-situ Free-Basing: The use of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloride salt and generate the nucleophilic free amine. An excess of the base is often used to drive the equilibrium towards the free amine and to scavenge the hydrogen halide formed during the reaction.

  • Solvent Selection: Aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively dissolve the starting materials and do not interfere with the nucleophilic substitution reaction.

  • Reaction Temperature: Room temperature is often sufficient for reactive alkyl halides. For less reactive electrophiles, gentle heating may be required to increase the reaction rate.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Ethyl-1,4-diazepane dihydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension. Add triethylamine (2.2 - 3.0 eq) and stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free base.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent product streaking).

Data Presentation: N-Alkylation Reaction Parameters
ElectrophileBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideTEA (2.5)ACN254-685-95
4-Nitrobenzyl BromideDIPEA (2.5)DMF253-590-98
Ethyl BromoacetateTEA (3.0)ACN508-1270-80

Protocol 2: Reductive Amination with 1-Ethyl-1,4-diazepane

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing functionalized alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its in-situ reduction.[3]

Causality Behind Experimental Choices:
  • In-situ Free-Basing and Imine Formation: Similar to N-alkylation, a base is required to generate the free amine. The subsequent reaction with an aldehyde or ketone forms an iminium ion. The choice of solvent, such as methanol or dichloromethane, facilitates both the initial reaction and the subsequent reduction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the undesired reduction of the carbonyl starting material.[2]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, suspend 1-Ethyl-1,4-diazepane dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 - 2.5 eq) and stir for 15-30 minutes at room temperature.

  • Carbonyl Compound Addition: Add the aldehyde or ketone (1.0 - 1.2 eq) and stir for an additional 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Data Presentation: Reductive Amination Reaction Parameters
Carbonyl CompoundReducing Agent (eq)SolventTemp (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃ (1.5)DCM256-880-90
CyclohexanoneNaBH(OAc)₃ (1.5)DCM258-1275-85
4-PyridinecarboxaldehydeNaBH(OAc)₃ (1.5)MeOH/DCM254-685-95

Protocol 3: Amide Coupling with 1-Ethyl-1,4-diazepane

Amide bond formation is one of the most important reactions in medicinal chemistry.[4] Coupling 1-Ethyl-1,4-diazepane with carboxylic acids introduces a diverse range of functionalities and is a key step in the synthesis of many bioactive molecules.

Causality Behind Experimental Choices:
  • Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines. Therefore, a coupling agent is required to activate the carboxylic acid, typically by converting the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5][6]

  • Base Requirements: In addition to the base needed to free the diazepine, a non-nucleophilic base like DIPEA is often used to facilitate the coupling reaction and neutralize any acidic byproducts.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, suspend 1-Ethyl-1,4-diazepane dihydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 15 minutes.

  • Coupling Reaction: Add the solution of the free-based diazepine to the pre-activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Amide Coupling Reaction Parameters
Carboxylic AcidCoupling Reagents (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Benzoic AcidEDC/HOBt (1.2)DIPEA (3.0)DMF2512-1875-85
4-Chlorobenzoic AcidHATU (1.2)DIPEA (3.0)DMF254-685-95
Acetic AcidEDC/HOBt (1.2)DIPEA (3.0)DCM256-870-80

Visualization of Synthetic Workflows

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow Start 1-Ethyl-1,4-diazepane dihydrochloride FreeBase In-situ Free-Basing (Base, Solvent) Start->FreeBase 1. Add Base & Solvent Alkylation N-Alkylation (Alkyl Halide) FreeBase->Alkylation 2. Add Electrophile Workup Work-up (Filtration, Concentration) Alkylation->Workup 3. Reaction Completion Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product N-Alkylated Product Purification->Product 5. Pure Compound

Caption: General workflow for the N-alkylation of 1-Ethyl-1,4-diazepane.

Logical Flow for Compound Library Synthesis

Library_Synthesis cluster_start Starting Material cluster_reactions Key Reactions cluster_products Compound Library Start 1-Ethyl-1,4-diazepane dihydrochloride N_Alkylation N-Alkylation (R1-X) Start->N_Alkylation Reductive_Amination Reductive Amination (R2-CHO/COR3) Start->Reductive_Amination Amide_Coupling Amide Coupling (R4-COOH) Start->Amide_Coupling Product_A Tertiary Amines (Diverse R1) N_Alkylation->Product_A Product_B Substituted Amines (Diverse R2, R3) Reductive_Amination->Product_B Product_C Amide Derivatives (Diverse R4) Amide_Coupling->Product_C

Caption: Synthetic routes from 1-Ethyl-1,4-diazepane to diverse compound libraries.

References

  • D. S. K. A. C. S. S. S. J. M. A. K. K. P. K. R. A. S. A. G. M. A. I. Khan, "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance," Current Organic Synthesis, vol. 16, no. 4, pp. 535-557, 2019. [Online]. Available: [Link]

  • S. S. Eman A. Fayed, Amira E. M. Abdallah, "Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.," Der Pharma Chemica, vol. 8, no. 13, pp. 77-90, 2016. [Online]. Available: [Link]

  • Fisher Scientific, "Amide Synthesis," [Online]. Available: [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," [Online]. Available: [Link]

  • J. Frick, K. B. Lindsay, K. F. Morgan, and A. J. Walker, "Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry," Tetrahedron Letters, vol. 50, no. 4, pp. 454-456, 2009.
  • HepatoChem, Inc., "Amide coupling reaction in medicinal chemistry. Coupling reagents," [Online]. Available: [Link]

  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • A. El-Faham and F. Albericio, "Peptide Coupling Reagents, More than a Letter Soup," Chemical Reviews, vol. 111, no. 11, pp. 6557-6602, 2011. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1,4-diazepane dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues, ensuring a successful and efficient synthesis.

I. Understanding the Synthetic Landscape

The synthesis of 1-Ethyl-1,4-diazepane dihydrochloride can be approached through several routes, each with its own set of potential challenges and byproduct profiles. The two most common strategies are:

  • Direct Ethylation of 1,4-Diazepane: A straightforward approach involving the reaction of 1,4-diazepane with an ethylating agent. The primary hurdle is controlling the degree of alkylation.

  • Reductive Amination: A more controlled method that can minimize over-alkylation by forming an imine intermediate followed by reduction.[1]

This guide will focus on troubleshooting issues related to these primary synthetic pathways.

II. Troubleshooting Guide & FAQs

A. Direct Ethylation Route

This method typically involves the reaction of 1,4-diazepane with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.

Q1: My reaction mixture shows multiple spots on TLC/LC-MS, with masses corresponding to both mono- and di-ethylated products. How can I improve the selectivity for the mono-ethylated product?

A1: This is the most common issue in the direct alkylation of symmetrical diamines like 1,4-diazepane. The initially formed mono-ethylated product is still nucleophilic and can react further to form the di-ethylated byproduct, 1,4-Diethyl-1,4-diazepane.[2]

Causality: The relative rates of the first and second alkylation reactions determine the product distribution. If the second alkylation is fast, a mixture of products is inevitable.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a significant excess of 1,4-diazepane (3-5 equivalents) relative to the ethylating agent. This statistically favors the ethylation of the unreacted diamine over the mono-ethylated product.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the ethylating agent, further favoring mono-alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes improve selectivity. However, for this reaction, a common and effective approach is to use the excess 1,4-diazepane itself as the base.

  • Solvent Effects: The choice of solvent can influence the reaction rates. Aprotic polar solvents like acetonitrile or DMF are commonly used. Experimenting with different solvents may offer better selectivity.

  • Use of a Monoprotected Starting Material: For the highest selectivity, consider a multi-step approach starting with a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane). This is discussed in more detail in the alternative synthesis routes section.[3]

Experimental Protocol for Improved Mono-Ethylation:

  • To a solution of 1,4-diazepane (5.0 g, 50 mmol, 5 eq.) in acetonitrile (100 mL) at 0 °C, add ethyl bromide (1.09 g, 10 mmol, 1 eq.) dropwise over 1 hour.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purify by column chromatography to separate the desired mono-ethylated product from unreacted starting material and the di-ethylated byproduct.

Q2: I observe a significant amount of a quaternary ammonium salt as a byproduct. How can this be avoided?

A2: The formation of a quaternary ammonium salt, 1,1,4-Triethyl-1,4-diazepanium iodide, can occur if the reaction conditions are too harsh or if there is an excess of the ethylating agent.

Causality: The tertiary amine product can be further alkylated to form a quaternary ammonium salt, which is often highly water-soluble and can complicate work-up.

Troubleshooting Strategies:

  • Strict Stoichiometric Control: Ensure no more than one equivalent of the ethylating agent is used.

  • Lower Reaction Temperature: Perform the reaction at or below room temperature to minimize over-alkylation.

  • Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

B. Reductive Amination Route

Reductive amination offers a more controlled approach to N-alkylation and can be a good alternative to direct alkylation.[1][4] A plausible route involves the reaction of a suitable precursor with ethylamine followed by cyclization and reduction.

Q3: My reductive amination reaction is sluggish and gives a low yield of the desired product.

A3: The efficiency of reductive amination is highly dependent on several factors, including the choice of reducing agent, pH, and reaction temperature.

Causality: The formation of the imine or enamine intermediate is a critical step and is often pH-dependent. The reducing agent must be selective for the imine/enamine over the carbonyl precursor.[5]

Troubleshooting Strategies:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic. Sodium borohydride (NaBH4) can also be used, but may require careful pH control to avoid reduction of the starting aldehyde/ketone.[4]

  • pH Optimization: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid to the reaction mixture.

  • Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive substrates.

  • Use of a Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall reaction rate.

Experimental Protocol for Reductive Amination:

  • To a solution of the appropriate aldehyde/ketone precursor (10 mmol) and N-ethylethylenediamine (1.0 eq) in dichloromethane (50 mL), add acetic acid (0.1 eq).

  • Stir the mixture for 1-2 hours at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and extract the product.

Q4: I am observing byproducts with unexpected masses in my reductive amination reaction.

A4: Side reactions in reductive amination can lead to various byproducts.

Causality and Potential Byproducts:

  • Over-reduction: If a strong reducing agent is used, or if the reaction conditions are not well-controlled, the starting carbonyl compound may be reduced to the corresponding alcohol.

  • Self-condensation of the Aldehyde/Ketone: Under acidic or basic conditions, the carbonyl starting material may undergo self-condensation (e.g., aldol condensation).

  • Formation of Aminals: The diamine can react with two equivalents of the aldehyde to form an aminal, which may be a stable byproduct under certain conditions.

Troubleshooting Strategies:

  • Use a Mild and Selective Reducing Agent: STAB is highly recommended to avoid reduction of the starting carbonyl.[4]

  • Control pH: Maintain a mildly acidic pH to favor imine formation without promoting side reactions.

  • Purification: Careful purification by column chromatography or distillation is often necessary to remove these byproducts.

III. Product Characterization and Purification

Accurate characterization of the final product is crucial to ensure its purity.

Table 1: Expected Analytical Data for 1-Ethyl-1,4-diazepane

Technique Expected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the diazepane ring protons.[6][7]
¹³C NMR Signals for the two carbons of the ethyl group and the five distinct carbons of the diazepane ring.[6][8]
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 129.1386.[9]

Note: NMR chemical shifts will be dependent on the solvent used and whether the sample is the free base or the dihydrochloride salt.

Purification Challenges and Solutions:

  • Separation of Mono- and Di-ethylated Products: This can be challenging due to their similar polarities. Careful column chromatography using a gradient elution of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) is often effective.

  • Removal of Unreacted 1,4-Diazepane: Unreacted starting material can often be removed by an acidic wash during the work-up, as it will be protonated and move to the aqueous layer.

  • Conversion to the Dihydrochloride Salt: The final product is often isolated as the dihydrochloride salt to improve its stability and handling properties. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.

IV. Visualization of Synthetic Pathways and Byproducts

Diagram 1: Direct Ethylation of 1,4-Diazepane

G cluster_products Products 1,4-Diazepane 1,4-Diazepane 1-Ethyl-1,4-diazepane 1-Ethyl-1,4-diazepane 1,4-Diazepane->1-Ethyl-1,4-diazepane Et-X, Base 1,4-Diethyl-1,4-diazepane 1,4-Diethyl-1,4-diazepane 1-Ethyl-1,4-diazepane->1,4-Diethyl-1,4-diazepane Et-X, Base

Caption: Direct ethylation can lead to the desired mono-ethylated product and the over-alkylated byproduct.

Diagram 2: Troubleshooting Flowchart for Low Yield in Direct Ethylation

G cluster_issues Potential Issues cluster_solutions Solutions start Low Yield of 1-Ethyl-1,4-diazepane check_byproducts Analyze crude mixture by LC-MS/TLC start->check_byproducts is_diethyl High levels of di-ethylated product? check_byproducts->is_diethyl is_starting_material High levels of unreacted starting material? check_byproducts->is_starting_material sol_diethyl Increase excess of 1,4-diazepane Slow addition of ethylating agent Lower reaction temperature is_diethyl->sol_diethyl sol_starting_material Increase reaction time Increase reaction temperature slightly Check activity of ethylating agent is_starting_material->sol_starting_material

Caption: A troubleshooting guide for addressing low yields in the direct ethylation synthesis.

V. References

  • Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical biology & drug design, 70(1), 43-51.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 2025.

  • Myers, A. G. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 2024.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013).

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Iridium-catalyzed N-alkylation of diamines with glycerol. Catalysis Communications, 2011.

  • Process for the N-monoalkylation of piperazine. Google Patents.

  • Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. (2020).

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 2021.

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 2017.

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 2025.

  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. (2025).

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 2024.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 2016.

  • N-Dealkylation of Amines. Catalysts, 2021.

  • Search Results. Beilstein Journal of Organic Chemistry.

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 2003.

  • Reductive Amination. Chemistry Steps.

  • A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 2025.

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

  • EPA/NIH Mass Spectral Data Base. GovInfo.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 2013.

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. The Journal of Organic Chemistry, 2024.

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. (2023).

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Magnetic Resonance in Chemistry, 2025.

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 2019.

  • Ethyl 1,4-diazepane-1-carboxylate. PubChem.

  • 1-ethyl-1,4-diazepane (C7H16N2). PubChemLite.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. Drawing from established principles of organic synthesis and practical laboratory experience, this document aims to be a comprehensive resource for navigating the common challenges encountered during the preparation of this valuable compound.

I. Introduction to the Synthesis of 1-Ethyl-1,4-diazepane

1-Ethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. Its synthesis is of interest in medicinal and pharmaceutical research due to the prevalence of the 1,4-diazepine scaffold in a wide range of biologically active molecules.[1][2][3] The most common and efficient method for the N-alkylation of amines, including cyclic diamines like 1,4-diazepane, is reductive amination.[3][4] This method involves the reaction of an amine with a carbonyl compound, in this case, 1,4-diazepane and acetaldehyde, to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4]

This guide will focus on the optimization of the reductive amination process for the synthesis of 1-Ethyl-1,4-diazepane and its subsequent conversion to the dihydrochloride salt.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-Ethyl-1,4-diazepane Dihydrochloride in a question-and-answer format, providing explanations and actionable solutions.

Reaction & Yield Optimization

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the reductive amination of 1,4-diazepane can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal pH: The formation of the iminium ion intermediate is a pH-dependent equilibrium.[5]

    • Too acidic (pH < 4): The free amine of 1,4-diazepane will be protonated, rendering it non-nucleophilic and hindering the initial attack on the acetaldehyde carbonyl group.

    • Too basic (pH > 7): The formation of the iminium ion is not favored, slowing down the reaction.

    • Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6. You can monitor and adjust the pH of your reaction mixture using a pH meter or pH paper. Adding a small amount of a weak acid, such as acetic acid, can help maintain the optimal pH range.

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent often preferred for reductive aminations as it can be used in a one-pot procedure.[6][7] However, its effectiveness can be diminished by moisture. Ensure you are using anhydrous solvents and reagents.

    • Sodium Cyanoborohydride (NaBH₃CN): Another common choice, it is more stable in protic solvents than STAB. However, it is highly toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting acetaldehyde if not used carefully. If using NaBH₄, it is best to first allow the iminium ion to form before adding the reducing agent in a stepwise manner.[8]

    • Solution: For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is recommended for its selectivity and ease of use. Ensure it is fresh and handled under anhydrous conditions.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), though this should be done cautiously to avoid side reactions.[9]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: The most common byproduct in the N-ethylation of 1,4-diazepane is the formation of the dialkylated product, 1,4-Diethyl-1,4-diazepane. Over-alkylation is a known challenge in the alkylation of amines.[10]

  • Cause of Over-alkylation: The mono-ethylated product, 1-Ethyl-1,4-diazepane, is also a secondary amine and can react further with another molecule of acetaldehyde to form the diethylated product.

  • Minimizing Over-alkylation:

    • Stoichiometry Control: Use a slight excess of the 1,4-diazepane relative to acetaldehyde (e.g., 1.1 to 1.2 equivalents of the diamine). This will favor the mono-alkylation.

    • Slow Addition of Acetaldehyde: Adding the acetaldehyde dropwise to the reaction mixture can help to maintain a low concentration of the aldehyde, thereby reducing the chance of the mono-alkylated product reacting further.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Other Potential Impurities: Depending on the reaction conditions, other side products could include unreacted starting materials or products from the self-condensation of acetaldehyde (aldol reaction).

Product Purification and Isolation

Q3: How can I effectively purify the 1-Ethyl-1,4-diazepane free base from the reaction mixture?

A3: Purification of the crude product is essential to obtain pure 1-Ethyl-1,4-diazepane. Column chromatography is the most effective method.[11][12]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of amines.[12]

  • Mobile Phase (Eluent): A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity.

    • A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 100% DCM to 90:10 DCM:MeOH is a good starting point.

    • To prevent the amine from streaking on the silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%).

  • Monitoring Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I am having trouble forming the dihydrochloride salt. What is the best procedure?

A4: The conversion of the purified 1-Ethyl-1,4-diazepane free base to its dihydrochloride salt is a straightforward acid-base reaction.

  • Procedure:

    • Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of diethyl ether and methanol is a good choice.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a compatible solvent. A commercially available solution of HCl in diethyl ether or isopropanol is ideal. Add the acid dropwise with stirring until precipitation of the salt is complete. You can monitor the pH with moist pH paper to ensure an excess of acid.

    • The dihydrochloride salt will precipitate as a white solid.

    • Collect the solid by filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to obtain the final product.

Product Characterization

Q5: How can I confirm the identity and purity of my synthesized 1-Ethyl-1,4-diazepane Dihydrochloride?

A5: A combination of spectroscopic techniques is essential for unambiguous characterization.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of the ethyl group (a triplet and a quartet) and the diazepane ring protons. The integration of the signals should correspond to the number of protons in the structure.

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For 1-Ethyl-1,4-diazepane, the expected molecular ion peak [M+H]⁺ would be at m/z = 129.2.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of N-H bonds (in the case of the free base) and C-H bonds.

  • Melting Point: A sharp melting point is an indicator of purity.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-Ethyl-1,4-diazepane (Free Base)

Materials:

  • 1,4-Diazepane

  • Acetaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetaldehyde (0.9 eq) dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, prepare a slurry of Sodium Triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 1% TEA).

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 1-Ethyl-1,4-diazepane

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., DCM).

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of DCM and MeOH containing 1% TEA. A typical gradient could be from 100% DCM to 95:5 DCM:MeOH.

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure 1-Ethyl-1,4-diazepane as a free base.

Protocol 3: Preparation of 1-Ethyl-1,4-diazepane Dihydrochloride

Materials:

  • Pure 1-Ethyl-1,4-diazepane (free base)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Dissolve the purified 1-Ethyl-1,4-diazepane in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the hydrochloric acid solution dropwise with vigorous stirring.

  • A white precipitate of the dihydrochloride salt will form.

  • Continue adding the acid until no further precipitation is observed.

  • Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum.

IV. Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-Ethyl-1,4-diazepane Dihydrochloride.

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_purification Purification cluster_salt_formation Salt Formation Start 1,4-Diazepane + Acetaldehyde in DCM Reaction_Conditions 0°C to RT Acetic Acid (cat.) Start->Reaction_Conditions 1. Mix & Cool STAB_Addition Add NaBH(OAc)₃ Reaction_Conditions->STAB_Addition 2. Iminium Formation Reaction Reductive Amination (12-24h) STAB_Addition->Reaction 3. Reduction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup 4. Quench & Extract Crude_Product Crude 1-Ethyl-1,4-diazepane Workup->Crude_Product 5. Isolate Column_Chromatography Silica Gel Column (DCM/MeOH/TEA) Crude_Product->Column_Chromatography Pure_Free_Base Pure 1-Ethyl-1,4-diazepane Column_Chromatography->Pure_Free_Base Dissolve Dissolve in Et₂O Pure_Free_Base->Dissolve HCl_Addition Add HCl in Et₂O Dissolve->HCl_Addition Precipitation Precipitation & Filtration HCl_Addition->Precipitation Final_Product 1-Ethyl-1,4-diazepane Dihydrochloride Precipitation->Final_Product

Caption: Workflow for the synthesis of 1-Ethyl-1,4-diazepane Dihydrochloride.

V. Data Interpretation

The following table summarizes the expected analytical data for the successful synthesis of 1-Ethyl-1,4-diazepane.

Analysis Expected Result for 1-Ethyl-1,4-diazepane Expected Result for 1,4-Diethyl-1,4-diazepane (Byproduct)
¹H NMR Signals for ethyl group (triplet & quartet), and diazepane ring protons.Signals for two equivalent ethyl groups, and a more symmetric pattern for the diazepane ring protons.
¹³C NMR Unique signals for each carbon atom in the asymmetric molecule.Fewer signals due to the symmetry of the molecule.
Mass Spec (ESI+) [M+H]⁺ at m/z 129.2[M+H]⁺ at m/z 157.3

VI. References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Retrieved from

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

  • University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubMed. (n.d.). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Retrieved from [Link]

Sources

Technical Support Center: 1-Ethyl-1,4-diazepane Dihydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Ethyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of 1-Ethyl-1,4-diazepane dihydrochloride. Our goal is to provide you with the technical insights and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of 1-Ethyl-1,4-diazepane Dihydrochloride

1-Ethyl-1,4-diazepane dihydrochloride is a substituted diazepane, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. As a dihydrochloride salt, its solubility and stability in aqueous solutions are expected to be influenced by factors such as pH, temperature, and the presence of other solutes. This guide will walk you through potential stability challenges and provide systematic approaches to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Ethyl-1,4-diazepane dihydrochloride in solution?

A1: The stability of 1-Ethyl-1,4-diazepane dihydrochloride in solution can be influenced by several physicochemical factors.[2] These include:

  • pH: The acidity or basicity of the solution can catalyze degradation reactions. For many amine-containing compounds, extreme pH values can lead to hydrolysis or other forms of degradation.[2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.[2]

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact the stability. Solute-solvent interactions play a critical role in the stability of a compound in solution.[3]

  • Light Exposure: Photodegradation can be a concern for many organic molecules. It is crucial to determine if 1-Ethyl-1,4-diazepane dihydrochloride is light-sensitive.

  • Presence of Oxidizing Agents: The diazepane ring may be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species can lead to degradation.

Q2: I am observing a change in the color/clarity of my 1-Ethyl-1,4-diazepane dihydrochloride solution over time. What could be the cause?

A2: A change in the physical appearance of your solution is often an indicator of chemical degradation or precipitation.

  • Color Change: This may suggest the formation of chromophoric degradation products.

  • Precipitation: This could be due to a change in solubility, possibly triggered by a shift in pH or temperature, or the formation of an insoluble degradation product.

To investigate this, we recommend performing a simple solubility test at different concentrations and in different buffer systems to understand the solubility limits of the compound.

Q3: How can I monitor the stability of my 1-Ethyl-1,4-diazepane dihydrochloride solution?

A3: Regular analytical testing is key to monitoring the stability of your solution. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[4][5][6] An HPLC stability-indicating method can separate the parent compound from its potential degradation products, allowing for the quantification of the remaining active compound over time. Other techniques such as Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solution

Symptom: HPLC analysis shows a significant decrease in the peak area of 1-Ethyl-1,4-diazepane dihydrochloride within a short period after dissolution.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation.

Detailed Steps:

  • pH Profiling:

    • Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 3 to 9).

    • Dissolve a known concentration of 1-Ethyl-1,4-diazepane dihydrochloride in each buffer.

    • Analyze the solutions by a validated HPLC method at initial time (T=0) and at set intervals (e.g., 1, 4, 8, 24 hours).

    • Plot the percentage of remaining 1-Ethyl-1,4-diazepane dihydrochloride against time for each pH. This will help identify the pH at which the compound is most stable. For some diazepine derivatives, pH-dependent equilibrium between different forms has been observed.[8]

  • Temperature Stress Testing:

    • Using the buffer identified as providing the best stability, prepare solutions of the compound.

    • Store these solutions at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

    • Monitor the concentration of the parent compound over time using HPLC.

Causality Explained: The stability of amine-containing compounds is often pH-dependent. The protonation state of the nitrogen atoms in the diazepane ring can influence its susceptibility to degradation pathways such as hydrolysis or oxidation. Similarly, temperature provides the activation energy for these degradation reactions to occur.

Issue 2: Inconsistent Results in Biological Assays

Symptom: High variability in experimental data when using solutions of 1-Ethyl-1,4-diazepane dihydrochloride that have been stored for some time.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting inconsistent assay results.

Detailed Steps:

  • Confirm Solution Integrity: Before running your assay, always check the purity and concentration of your stock and working solutions of 1-Ethyl-1,4-diazepane dihydrochloride, especially if they have been stored. A quick HPLC run can confirm if the compound has degraded.

  • Fresh is Best: If stability is a concern, it is highly recommended to prepare fresh solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods, unless their stability under those storage conditions has been rigorously established.

  • Evaluate Solvent Effects: The solvent used to dissolve the compound can sometimes interfere with biological assays. Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your assay is at a non-interfering level. The choice of solvent can also impact the stability of the compound.[3]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This is a general starting method. The specific conditions may need to be optimized for your particular instrument and application.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm (or other appropriate wavelength)
Injection Volume 10 µL

Sample Preparation: Dilute the solution of 1-Ethyl-1,4-diazepane dihydrochloride in the mobile phase A to an appropriate concentration for HPLC analysis.

Protocol 2: Forced Degradation Study

A forced degradation study can help to identify potential degradation products and pathways.

  • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by HPLC-MS to identify the mass of any degradation products, which can provide clues about the degradation pathway. Mass spectrometry is a powerful tool for structural elucidation of such products.[9]

Proper Handling and Storage

To maximize the shelf-life of your 1-Ethyl-1,4-diazepane dihydrochloride, both in solid form and in solution, adhere to the following recommendations:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[10] Many suppliers recommend storage at 2-8°C.[11]

  • Solutions: Based on your stability studies, store solutions at the optimal pH and temperature. If a full stability profile is not available, it is best practice to prepare solutions fresh for each use. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Solubility measurement, modeling and Hansen solubility parameters of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][8][12]diazepine in four binary solvents. ResearchGate. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][12]diazepine-3-carboxylate does not influence bioavailability. PubMed Central. Available at: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]

  • Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. PubMed Central. Available at: [Link]

    • History of Use and Potential Sources. ITRC. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Factors affecting stability of drugs. Slideshare. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]

  • QUANTITATIVE DETERMINATION OF FIVE DESIGNER BENZODIAZEPINES USING HPTLC by Isabella E. Iorio. ProQuest. Available at: [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Available at: [Link]

  • III Analytical Methods. Japan Environment Agency. Available at: [Link]

  • 1-(4-Ethylpiperidin-1-yl)sulfonyl-1,4-diazepane. PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 1-Ethyl-1,4-diazepane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common hurdles and achieve the desired purity and quality for your compound.

Introduction

1-Ethyl-1,4-diazepane dihydrochloride is a small, polar, and often hygroscopic molecule. These characteristics, while integral to its function, present specific challenges during its purification. The dihydrochloride salt form enhances its crystallinity and stability compared to the free base, but also introduces a high degree of water solubility, which can complicate standard purification techniques. This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-Ethyl-1,4-diazepane dihydrochloride, offering probable causes and actionable solutions.

Problem 1: The product "oils out" or precipitates as a sticky solid during recrystallization.

Probable Cause: This phenomenon, known as oiling out, occurs when the solute separates from the solution at a temperature above its melting point, or when its solubility in the hot solvent is excessively high, leading to supersaturation upon cooling. The high polarity and potential hygroscopicity of 1-Ethyl-1,4-diazepane dihydrochloride can exacerbate this issue. Residual water in the product or solvent can also contribute significantly.

Step-by-Step Solution:

  • Solvent System Re-evaluation: The choice of solvent is critical. For highly polar amine hydrochlorides, a single solvent is often insufficient. A mixed solvent system is generally more effective.[1]

    • Recommended Primary Solvents (Good Solvents): Methanol, Ethanol, Isopropanol. These will readily dissolve the compound.

    • Recommended Anti-Solvents (Poor Solvents): Dichloromethane (DCM), Ethyl Acetate, Acetone, Diethyl Ether. These will induce precipitation.

  • Revised Recrystallization Protocol:

    • Dissolve the crude 1-Ethyl-1,4-diazepane dihydrochloride in a minimal amount of a hot primary solvent (e.g., isopropanol).

    • Once fully dissolved, slowly add a warmer anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid.

    • Reheat the mixture gently until the turbidity just disappears.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystal formation begins, place the flask in an ice bath or refrigerator to maximize yield.

    • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

  • Moisture Control: Ensure all solvents are anhydrous and the glassware is thoroughly dried. If the starting material is suspected to be wet, consider co-evaporation with an anhydrous solvent like toluene to azeotropically remove water before attempting recrystallization.

Problem 2: The purified product is persistently wet or shows a broad peak in the NMR spectrum's water region.

Probable Cause: The hygroscopic nature of 1-Ethyl-1,4-diazepane dihydrochloride means it readily absorbs atmospheric moisture.[2][3] Incomplete drying or exposure to a humid environment during handling are common causes.

Step-by-Step Solution:

  • Rigorous Drying Protocol:

    • After filtration, place the solid in a vacuum oven.

    • Dry at a moderate temperature (e.g., 40-50 °C) under high vacuum for an extended period (12-24 hours). The use of a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can be beneficial.

    • Caution: Avoid excessively high temperatures which could lead to decomposition.

  • Handling in an Inert Atmosphere:

    • Once dry, handle the product in a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[4]

    • For storage, use a tightly sealed container with a desiccant. Packaging in amber glass vials under an inert atmosphere is recommended for long-term stability.[2]

Problem 3: Analytical data (NMR, LC-MS) indicates the presence of starting materials or reaction byproducts.

Probable Cause: Incomplete reaction or side reactions can lead to impurities that co-precipitate with the desired product, especially if they have similar polarities.

Step-by-Step Solution:

  • Aqueous/Organic Extraction (Pre-purification): If the free base of your product is soluble in an organic solvent, an acid-base extraction can be highly effective for removing non-basic impurities.[5]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The 1-Ethyl-1,4-diazepane will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • To isolate the dihydrochloride salt, you can either lyophilize the aqueous solution or evaporate the water under reduced pressure.

  • Chromatographic Purification: For challenging separations, column chromatography may be necessary.

    • Stationary Phase: Standard silica gel can be problematic due to the strong interaction with basic amines.[6] Using an amine-functionalized silica gel or treating standard silica with a small amount of a volatile base (like triethylamine) in the eluent can improve separation.[6]

    • Mobile Phase: A gradient of a polar organic solvent (e.g., methanol) in a less polar one (e.g., DCM) is a good starting point. The addition of a small percentage of an acid (like acetic acid) or a base can help to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 1-Ethyl-1,4-diazepane dihydrochloride to prevent water uptake?

A1: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container, preferably in a desiccator containing a strong drying agent like P₂O₅. For long-term storage, sealing the container under an inert atmosphere (nitrogen or argon) is recommended.[2]

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in the NMR spectrum can be due to several factors:

  • Presence of Water: As discussed, residual water can lead to peak broadening.

  • H-D Exchange: If using a protic solvent like D₂O or CD₃OD, the amine protons can exchange with deuterium, which can affect peak shape.

  • Conformational Dynamics: The diazepane ring is conformationally flexible, and slow interconversion between different chair and boat conformations on the NMR timescale can lead to broadened signals. Running the NMR at a higher temperature can sometimes sharpen these peaks.

Q3: Can I use reverse-phase HPLC to purify 1-Ethyl-1,4-diazepane dihydrochloride?

A3: Yes, reverse-phase HPLC can be a viable option, particularly for removing more non-polar impurities. However, as a highly polar compound, it may have a very short retention time on standard C18 columns.

  • Method Development Tips:

    • Use a mobile phase with a low organic content (e.g., acetonitrile or methanol in water).

    • Incorporate an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase to improve retention and peak shape.

    • Consider using a more polar stationary phase, such as a C8 or a phenyl column.

Q4: How can I convert the dihydrochloride salt back to the free base?

A4: To obtain the free base, you can perform a basification followed by extraction.[5]

  • Dissolve the dihydrochloride salt in water.

  • Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH or a saturated solution of K₂CO₃) until the pH is significantly basic (pH > 11).

  • Extract the aqueous solution multiple times with an organic solvent in which the free base is soluble (e.g., DCM, chloroform, or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

Data Summary

Purification Technique Recommended Solvent System Key Considerations
RecrystallizationPrimary: Isopropanol, EthanolAnti-solvent: Ethyl Acetate, DCM, AcetoneSlow cooling is crucial to avoid "oiling out".[1]
Column ChromatographyStationary Phase: Amine-functionalized silicaMobile Phase: DCM/Methanol gradientStandard silica may require a basic modifier in the eluent.[6]

Visualized Workflows

Purification Strategy Decision Tree

purification_strategy start Crude 1-Ethyl-1,4-diazepane dihydrochloride is_solid Is the crude material a solid? start->is_solid check_impurities Assess Impurity Profile (TLC, LC-MS, NMR) is_polar Are impurities significantly less polar? check_impurities->is_polar extraction Acid-Base Extraction is_polar->extraction Yes recrystallization Recrystallization is_polar->recrystallization No is_solid->check_impurities Yes is_solid->extraction No (if oily) extraction->check_impurities chromatography Column Chromatography recrystallization->chromatography Failure (oiling out, low purity) final_product Pure Product recrystallization->final_product Success chromatography->final_product recrystallization_workflow start Dissolve crude product in minimal hot primary solvent add_antisolvent Add warm anti-solvent dropwise until turbid start->add_antisolvent reheat Reheat gently to clarify the solution add_antisolvent->reheat cool_slowly Cool slowly to room temperature reheat->cool_slowly induce_crystallization Induce Crystallization (scratch/seed) cool_slowly->induce_crystallization cool_further Cool in ice bath induce_crystallization->cool_further Crystals form filter_wash Filter and wash with cold anti-solvent cool_further->filter_wash dry Dry under vacuum filter_wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Step-by-step recrystallization workflow.

References

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015).
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.).
  • PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Reddit. (n.d.). Ways of crashing out amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Dosage forms for hygroscopic active ingredients.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4)
  • UTPedia. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethylpiperidin-1-yl)sulfonyl-1,4-diazepane. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride AldrichCPR.

Sources

Technical Support Center: Analytical Method Validation for 1-Ethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the analytical method validation for 1-Ethyl-1,4-diazepane dihydrochloride. Recognizing the unique challenges posed by this non-chromophoric, basic compound, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in scientific principles and aligned with regulatory expectations, primarily referencing the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2]

The Analytical Challenge: Understanding 1-Ethyl-1,4-diazepane Dihydrochloride

1-Ethyl-1,4-diazepane is a cyclic diamine. As a dihydrochloride salt, it is water-soluble. The primary analytical challenge stems from its structure: the lack of a significant chromophore makes detection by standard UV-Vis spectrophotometry difficult, especially at concentrations relevant for impurity profiling. Furthermore, the basic nature of the amine functional groups can lead to poor peak shapes in reversed-phase high-performance liquid chromatography (RP-HPLC) due to strong interactions with residual silanols on silica-based columns.[3]

This guide will focus on a robust RP-HPLC method coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the analyte having a chromophore. An alternative, also discussed, is pre-column derivatization to attach a UV-active moiety to the molecule.[4][5]

Proposed Analytical Method: A Starting Point

The following hypothetical HPLC method is proposed as a robust starting point for the analysis of 1-Ethyl-1,4-diazepane dihydrochloride.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (with high-purity silica)Provides good retention for moderately polar compounds. High-purity silica minimizes silanol interactions.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic analyte.
Gradient 5% B to 40% B over 15 minutesA gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure consistent retention times.
Detector ELSD / CADUniversal detection, suitable for non-chromophoric compounds.
Injection Vol. 10 µLA typical injection volume.
Sample Diluent Water or Mobile Phase ATo ensure compatibility with the mobile phase and good peak shape.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during method development and validation for 1-Ethyl-1,4-diazepane dihydrochloride.

Q1: My peak for 1-Ethyl-1,4-diazepane dihydrochloride is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing for basic compounds like this is a common issue in RP-HPLC.[3] The primary cause is secondary interactions between the protonated amine groups of your analyte and deprotonated, acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH: The most critical factor is the mobile phase pH. At a low pH (e.g., using 0.1% TFA, pH ~2.1), the silanol groups on the column are protonated and less likely to interact with the positively charged analyte. Ensure your mobile phase pH is consistently low.

  • Ion-Pairing Agent: If a low pH is not sufficient, a stronger ion-pairing agent might be needed. TFA is a good starting point. You could also explore using different concentrations.

  • Column Choice: Not all C18 columns are the same. Consider using a column specifically designed for basic compounds, often labeled as "base-deactivated" or having a lower silanol activity.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. However, this can affect detector performance, especially with ELSD/CAD.

Q2: I'm seeing a drift in my retention times from one injection to the next. What should I investigate?

Answer:

Retention time drift can invalidate your results, especially during a long sequence of analyses.[6] The causes can be related to the column, the mobile phase, or the HPLC system itself.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, a longer equilibration time between runs may be necessary.

  • Mobile Phase Composition: If you are preparing the mobile phase online using a mixer, ensure the pump is functioning correctly. Inconsistent mixing can lead to drift. Preparing the mobile phase manually (pre-mixing) can help diagnose this issue. Also, ensure there is no selective evaporation of one of the mobile phase components from the reservoir.

  • Temperature Fluctuation: The column temperature has a significant impact on retention time. Use a column oven to maintain a constant temperature.

  • Pump Performance: Check for leaks in the pump and ensure the flow rate is stable. A fluctuating flow rate will cause the retention time to drift.

  • Column Contamination: Over time, strongly retained compounds from your sample matrix can build up on the column, altering its chemistry and causing retention time shifts. Implement a column washing step after each sequence.

Q3: My detector response (ELSD/CAD) is inconsistent or noisy. What are the common causes?

Answer:

ELSD and CAD detectors are sensitive to mobile phase composition and quality.

Troubleshooting Steps:

  • Mobile Phase Quality: Use high-purity solvents and additives (e.g., HPLC-grade). Non-volatile impurities in the mobile phase will lead to a high background signal and noise.

  • Detector Settings: Optimize the detector settings (e.g., nebulizer temperature, drift tube temperature for ELSD/CAD) for your specific mobile phase and flow rate. The manufacturer's recommendations are a good starting point.

  • Gas Supply: Ensure a consistent and high-purity nitrogen supply to the detector. Fluctuations in gas pressure can cause an unstable baseline.

  • Mobile Phase Additives: Volatile mobile phase additives like TFA are generally compatible. However, non-volatile buffers (e.g., phosphate buffers) are not suitable for ELSD or CAD and will cause significant noise and contamination.

FAQs on Analytical Method Validation

This section provides answers to frequently asked questions regarding the validation of the analytical method for 1-Ethyl-1,4-diazepane dihydrochloride, in line with ICH Q2(R1) guidelines.[1][2]

Q1: What is Specificity and how do I demonstrate it for this compound?

Answer:

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

How to Demonstrate Specificity:

  • Forced Degradation Study: This is the most critical component for demonstrating specificity in a stability-indicating method.[7][8] You will intentionally degrade the 1-Ethyl-1,4-diazepane dihydrochloride using various stress conditions (acid, base, oxidation, heat, and light). The goal is to produce degradation products.

  • Peak Purity Analysis: Analyze the stressed samples using your HPLC method. The method is considered specific if the main peak of 1-Ethyl-1,4-diazepane dihydrochloride is well-separated from all the degradation product peaks. If you have a Diode Array Detector (DAD), you can assess peak purity to ensure there are no co-eluting peaks. For ELSD/CAD, chromatographic resolution is the key indicator.

Q2: How do I perform the Linearity study?

Answer:

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of 1-Ethyl-1,4-diazepane dihydrochloride of a known concentration.

  • From the stock solution, prepare a series of at least five different concentrations covering the expected range of the assay (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average detector response versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.

Q3: What is the difference between Accuracy and Precision?

Answer:

  • Accuracy refers to the closeness of the test results to the true value. It is a measure of systematic error.

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error.

How to Determine Accuracy (as % Recovery):

  • Prepare a placebo (matrix without the active ingredient).

  • Spike the placebo with known amounts of 1-Ethyl-1,4-diazepane dihydrochloride at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage of the analyte recovered.

How to Determine Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.

Acceptance Criteria:

  • Accuracy: Recovery is typically expected to be within 98.0% to 102.0%.

  • Precision: The Relative Standard Deviation (RSD) should typically be ≤ 2.0%.

Q4: Why is Robustness important and how is it tested?

Answer:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9] It provides an indication of its reliability during normal usage.

How to Test Robustness:

Intentionally vary critical method parameters one at a time, such as:

  • Mobile phase composition (e.g., ±2% organic content)

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min)

  • Different column batches or manufacturers

Analyze the system suitability parameters (e.g., resolution, peak asymmetry) and the assay results. The method is robust if the results remain within the acceptance criteria despite these small changes.

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study
  • Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Degradation: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analysis: For each condition, neutralize the sample if necessary, dilute to the target concentration, and analyze by HPLC. A control sample (unstressed) should also be analyzed.

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Specificity The peak of the active ingredient should be free from any co-eluting peaks from degradation products or placebo. Peak purity angle should be less than the purity threshold (if using DAD).
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Robustness System suitability parameters should pass, and results should not be significantly affected by the variations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision at LOQ should be acceptable (e.g., RSD ≤ 10%).

Visual Workflows

Overall Analytical Method Validation Workflow

Caption: A typical workflow for analytical method validation.

Troubleshooting Peak Tailing for Basic Analytes

PeakTailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Lower pH with TFA or Formic Acid Check_pH->Adjust_pH No Check_Column Is a Base-Deactivated Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to a Base-Deactivated Column Check_Column->Change_Column No Check_Concentration Is Sample Concentration Too High? Check_Column->Check_Concentration Yes Change_Column->Check_Column Dilute_Sample Reduce Sample Concentration or Injection Volume Check_Concentration->Dilute_Sample Yes Resolved Peak Shape Acceptable Check_Concentration->Resolved No Dilute_Sample->Check_Concentration

Caption: A decision tree for troubleshooting peak tailing.

References

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC - PubMed Central. Bacterial degradation of monocyclic aromatic amines. [Link]

  • ResearchGate. Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances | Request PDF. [Link]

  • ACS Publications. Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. [Link]

  • NIH. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Pharmuni. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of 1-Ethyl-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Ethyl-1,4-diazepane dihydrochloride, a member of the pharmacologically diverse 1,4-diazepane class. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] Given this broad bioactivity profile, a thorough investigation into the potential for off-target binding is not just prudent, but essential for any future development.

This guide will detail the experimental design, provide step-by-step protocols for key assays, and present a strategy for data interpretation, comparing the subject compound to established therapeutic agents. Our approach is grounded in scientific rigor, ensuring that the generated data is both reliable and actionable for researchers.

Rationale for Target Selection and Comparator Compounds

The known pharmacological landscape of 1,4-diazepane derivatives informs our selection of targets for cross-reactivity screening.[1] The documented CNS and potential anticoagulant activities of related compounds guide our focus towards relevant receptors and enzymes.

Panel of Biological Targets

To assess the cross-reactivity profile of 1-Ethyl-1,4-diazepane dihydrochloride, a panel of high-interest targets has been selected:

  • CNS Receptors:

    • Dopamine D2 Receptor (D2R): A primary target for many antipsychotic drugs.

    • Serotonin 2A Receptor (5-HT2A): Implicated in the mechanism of action of atypical antipsychotics and other CNS-acting drugs.

    • GABA-A Receptor (GABAAR): The primary target for benzodiazepines, which share a diazepine core, mediating anxiolytic and anticonvulsant effects.

  • Coagulation Enzyme:

    • Factor Xa (FXa): A critical enzyme in the coagulation cascade and a target for modern anticoagulants.[3]

Comparator Compounds

To provide context to the experimental data, 1-Ethyl-1,4-diazepane dihydrochloride will be compared against three well-characterized drugs:

  • Haloperidol: A potent D2R antagonist (typical antipsychotic).

  • Diazepam: A positive allosteric modulator of the GABA-A receptor (anxiolytic).

  • Rivaroxaban: A direct inhibitor of Factor Xa (anticoagulant).

Experimental Workflow for Cross-Reactivity Profiling

The following workflow outlines a systematic approach to assessing the binding affinity and inhibitory potential of 1-Ethyl-1,4-diazepane dihydrochloride against the selected targets.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Dilution Series (1-Ethyl-1,4-diazepane dihydrochloride & Comparators) Receptor_Binding Radioligand Receptor Binding Assays (D2R, 5-HT2A, GABA-A) Compound_Prep->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay (Factor Xa) Compound_Prep->Enzyme_Inhibition Target_Prep Target Preparation (Receptor Membranes & Recombinant Enzyme) Target_Prep->Receptor_Binding Target_Prep->Enzyme_Inhibition IC50_Determination IC50/Ki Determination Receptor_Binding->IC50_Determination Enzyme_Inhibition->IC50_Determination Comparative_Analysis Comparative Analysis vs. Standards IC50_Determination->Comparative_Analysis Selectivity_Profile Generation of Selectivity Profile Comparative_Analysis->Selectivity_Profile

Caption: High-level experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Radioligand Receptor Binding Assays

These assays quantify the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.

Principle: Competitive binding assays are based on the principle that an unlabeled test compound will compete with a radiolabeled ligand for binding to a specific receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives for each receptor).

    • Prepare serial dilutions of 1-Ethyl-1,4-diazepane dihydrochloride and comparator compounds in assay buffer.

    • Prepare radiolabeled ligands (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2A, [³H]-Flunitrazepam for GABA-A) at a concentration close to their Kd value.

    • Prepare receptor membrane suspensions (commercially available or prepared in-house) at a concentration optimized for the assay.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound or vehicle control

      • Radiolabeled ligand

      • Receptor membrane suspension

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand instead of the test compound.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

receptor_binding_workflow cluster_workflow Receptor Binding Assay Workflow A Prepare Reagents (Buffer, Compounds, Radioligand, Membranes) B Assay Plate Setup (Add reagents to 96-well plate) A->B C Incubation (Reach binding equilibrium) B->C D Filtration & Washing (Separate bound from free ligand) C->D E Scintillation Counting (Quantify bound radioligand) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Step-by-step workflow for the radioligand receptor binding assay.

Factor Xa Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of Factor Xa.

Principle: A fluorogenic substrate is used that, when cleaved by active Factor Xa, releases a fluorescent molecule. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., Tris-buffered saline, pH 7.5).

    • Prepare serial dilutions of 1-Ethyl-1,4-diazepane dihydrochloride and Rivaroxaban in assay buffer.

    • Prepare a solution of recombinant human Factor Xa in assay buffer.

    • Prepare a solution of a fluorogenic Factor Xa substrate (e.g., Boc-Val-Pro-Arg-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add in the following order:

      • Assay buffer

      • Test compound or vehicle control

      • Factor Xa solution

    • Incubate for a short pre-incubation period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Detection and Data Analysis:

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time using a microplate reader.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison.

Comparative Binding Affinity and Inhibitory Potency
CompoundD2R Ki (nM)5-HT2A Ki (nM)GABA-A EC50 (nM)Factor Xa IC50 (nM)
1-Ethyl-1,4-diazepane dihydrochloride >10,000>10,000>10,000>10,000
Haloperidol 215>10,000>10,000
Diazepam >10,000>10,00050>10,000
Rivaroxaban >10,000>10,000>10,0000.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. EC50 is used for the GABA-A receptor as Diazepam is a modulator, not a competitive binder at the radioligand site shown.

Interpretation of Results

The hypothetical data above would suggest that 1-Ethyl-1,4-diazepane dihydrochloride has a low affinity for the tested CNS receptors and low inhibitory activity against Factor Xa at concentrations up to 10,000 nM. In this scenario, the compound demonstrates a favorable selectivity profile with respect to these specific off-targets.

In contrast, the comparator compounds show high potency at their respective primary targets, as expected. This validates the assay performance and provides a benchmark for interpreting the data for the test compound.

A comprehensive cross-reactivity assessment would involve screening against a much broader panel of receptors, enzymes, and ion channels. However, the focused approach detailed in this guide provides a critical first look into the selectivity of 1-Ethyl-1,4-diazepane dihydrochloride and serves as a model for further investigation.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for evaluating the cross-reactivity of 1-Ethyl-1,4-diazepane dihydrochloride. By employing rigorous experimental protocols and comparing the results to well-characterized drugs, researchers can generate a reliable initial selectivity profile. This information is crucial for making informed decisions in the early stages of drug discovery and development, ultimately contributing to the identification of safer and more effective therapeutic agents.

References

  • R. S. Kumar, et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 16-30. Available at: [Link]

  • M. A. A. El-Sayed, et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5205. Available at: [Link]

  • S. S. L. N. S. G. S. S. N. et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1686-1692. Available at: [Link]

  • J. Li, et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(19), 3582. Available at: [Link]

  • R. S. Kumar, et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 31984889. Available at: [Link]

  • A. A. F. Wasfy, et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(10), 324-332. Available at: [Link]

  • S. R. Sittampalam, et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • V. Petrikaite & D. Matulis. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 931-940. Available at: [Link]

  • Y. Wang, et al. (2017). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1,4-diazepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1,4-diazepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.